Cas no 2101302-47-8 (2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile)
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[1-[(1-Methylethyl)sulfonyl]-3-azetidinylidene]acetonitrile
- 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile
- F98433
- DB-149163
- A1-20474
- 2101302-47-8
- SCHEMBL18975958
-
- Inchi: 1S/C8H12N2O2S/c1-7(2)13(11,12)10-5-8(6-10)3-4-9/h3,7H,5-6H2,1-2H3
- InChI Key: MXFQURAAPVLKCO-UHFFFAOYSA-N
- SMILES: S(C(C)C)(N1C/C(=C/C#N)/C1)(=O)=O
Computed Properties
- Exact Mass: 200.06194880g/mol
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 69.6Ų
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01T4U2-100mg |
2-(1-(ISOPROPYLSULFONYL)AZETIDIN-3-YLIDENE)ACETONITRILE |
2101302-47-8 | 97% | 100mg |
$70.00 | 2025-02-17 | |
| Aaron | AR01T4U2-500mg |
2-(1-(ISOPROPYLSULFONYL)AZETIDIN-3-YLIDENE)ACETONITRILE |
2101302-47-8 | 97% | 500mg |
$174.00 | 2025-02-17 | |
| Aaron | AR01T4U2-1g |
2-(1-(ISOPROPYLSULFONYL)AZETIDIN-3-YLIDENE)ACETONITRILE |
2101302-47-8 | 97% | 1g |
$277.00 | 2025-02-17 | |
| Aaron | AR01T4U2-5g |
2-(1-(ISOPROPYLSULFONYL)AZETIDIN-3-YLIDENE)ACETONITRILE |
2101302-47-8 | 97% | 5g |
$779.00 | 2025-02-17 | |
| Aaron | AR01T4U2-250mg |
2-(1-(ISOPROPYLSULFONYL)AZETIDIN-3-YLIDENE)ACETONITRILE |
2101302-47-8 | 97% | 250mg |
$104.00 | 2025-02-17 | |
| Aaron | AR01T4U2-10g |
2-(1-(ISOPROPYLSULFONYL)AZETIDIN-3-YLIDENE)ACETONITRILE |
2101302-47-8 | 97% | 10g |
$1385.00 | 2025-02-17 |
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile: A Comprehensive Overview
The compound with CAS No. 2101302-47-8, known as 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines an azetidine ring with an isopropylsulfonyl group and an acetonitrile moiety. The azetidine ring serves as a key structural element, contributing to the molecule's stability and reactivity, while the isopropylsulfonyl group introduces electronic and steric effects that are critical for its functional properties.
Recent studies have highlighted the potential of 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile in various applications, particularly in the development of advanced materials and catalytic systems. Researchers have explored its role as a precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The molecule's ability to undergo nucleophilic substitution reactions under mild conditions has made it a valuable intermediate in organic synthesis.
One of the most intriguing aspects of this compound is its isopropylsulfonyl group, which not only enhances its chemical stability but also facilitates interactions with other molecules. This feature has been leveraged in the design of novel catalysts for asymmetric synthesis, where precise control over stereochemistry is essential. For instance, recent experiments have demonstrated that 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile can act as a chiral ligand in transition metal-catalyzed reactions, enabling the selective formation of enantiomerically enriched products.
In addition to its synthetic applications, this compound has shown promise in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a building block for metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, catalysis, and sensing technologies. The azetidine ring plays a crucial role in these applications by providing a rigid structure that enhances the mechanical stability of the resulting materials.
The synthesis of 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile involves a multi-step process that combines principles from both organic and organometallic chemistry. Key steps include the formation of the azetidine ring through cyclization reactions and the subsequent introduction of the isopropylsulfonyl group via nucleophilic substitution. The final step involves the attachment of the acetonitrile moiety, which is achieved through a carefully controlled alkylation reaction.
From an environmental perspective, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional reagents in certain industrial processes. Furthermore, its ability to degrade under aerobic conditions reduces concerns about long-term environmental persistence.
In conclusion, 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile represents a significant advancement in organic chemistry, offering versatile applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and catalysis. As ongoing studies continue to uncover new properties and uses for this compound, its importance in both academic and industrial settings is expected to grow further.
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